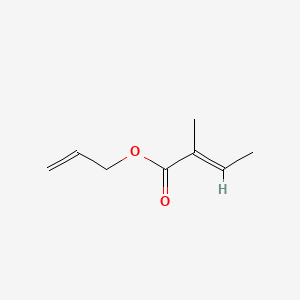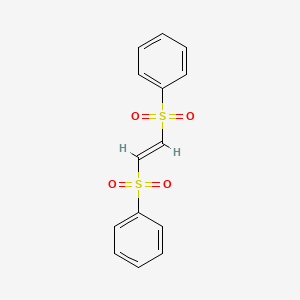
5-amino-1-benzyl-1H-pyrazole-4-carboxamide
描述
5-Amino-1-benzyl-1H-pyrazole-4-carboxamide is an organic compound with the molecular formula C11H12N4O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
作用机制
Target of Action
The primary target of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, leading to the development of several FGFR inhibitors in clinic . The compound also exhibits adenosine deaminase inhibitory potency .
Mode of Action
This compound has been designed and synthesized as a novel pan-FGFR covalent inhibitor targeting both wild-type and the gatekeeper mutants . It irreversibly binds to FGFR1 .
Biochemical Pathways
The aberrant activation of FGFRs plays a critical role in various cancers . The compound, by inhibiting FGFRs, can potentially disrupt the biochemical pathways that lead to cancer cell proliferation .
Pharmacokinetics
Its molecular weight is 21624 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound demonstrates nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant . It also strongly suppresses the proliferation of NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells .
生化分析
Biochemical Properties
5-amino-1-benzyl-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as adenosine deaminase, which is involved in purine metabolism . Additionally, this compound can bind to proteins and alter their function, potentially leading to changes in cellular processes . The interactions between this compound and biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to inhibit the growth of estrogen receptor-positive breast cancer cells (MCF-7) by interfering with cell signaling pathways that regulate cell proliferation . Additionally, this compound can affect gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of target genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. This compound exerts its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, and altering gene expression . For instance, this compound can inhibit the activity of adenosine deaminase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . Additionally, this compound can activate or inhibit other enzymes by binding to allosteric sites, leading to changes in enzyme activity and subsequent alterations in cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in the formation of degradation products . In vitro and in vivo studies have demonstrated that long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and toxicity. Research has shown that the effects of this compound vary with dosage, with low doses exhibiting minimal toxicity and high doses leading to adverse effects . For example, low doses of this compound have been found to inhibit tumor growth in animal models without causing significant toxicity . Higher doses can lead to toxic effects, such as liver damage and alterations in blood chemistry .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to purine metabolism and amino acid synthesis . This compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . For instance, this compound can inhibit the activity of adenosine deaminase, resulting in the accumulation of adenosine and subsequent alterations in purine metabolism . Additionally, this compound can affect amino acid synthesis by interacting with enzymes involved in the biosynthesis of amino acids .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, allowing it to enter cells and exert its effects . Once inside the cell, this compound can bind to proteins and other biomolecules, leading to its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound can be directed to the nucleus by nuclear localization signals, allowing it to interact with transcription factors and influence gene expression . Additionally, this compound can be localized to the mitochondria, where it can affect mitochondrial function and cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functional group modifications to introduce the benzyl and carboxamide groups .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
化学反应分析
Types of Reactions
5-Amino-1-benzyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Amino-1-benzyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
相似化合物的比较
Similar Compounds
5-Amino-1H-pyrazole-4-carboxamide: Lacks the benzyl group, which may affect its biological activity and chemical properties.
3-Amino-4-pyrazolecarboxamide: Another pyrazole derivative with different substitution patterns, leading to distinct chemical and biological properties.
Uniqueness
5-Amino-1-benzyl-1H-pyrazole-4-carboxamide is unique due to the presence of both the benzyl and carboxamide groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and development in various fields .
属性
IUPAC Name |
5-amino-1-benzylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-10-9(11(13)16)6-14-15(10)7-8-4-2-1-3-5-8/h1-6H,7,12H2,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTZUUPRPOFTPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429004 | |
| Record name | 5-amino-1-benzyl-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56156-22-0 | |
| Record name | 5-amino-1-benzyl-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)













